Yttrium ethyl sulfate

Description

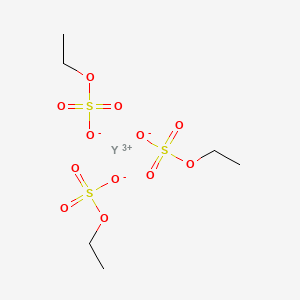

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1070-80-0 |

|---|---|

Molecular Formula |

C6H15O12S3Y |

Molecular Weight |

464.26 |

IUPAC Name |

ethyl sulfate;yttrium(3+) |

InChI |

InChI=1S/3C2H6O4S.Y/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |

InChI Key |

BCTMXLLQIBUOIG-UHFFFAOYSA-K |

SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Y+3] |

Synonyms |

Tris(sulfuric acid ethyl)yttrium salt |

Origin of Product |

United States |

Synthetic Methodologies for Crystalline Yttrium Ethyl Sulfate

Solution-Based Crystal Growth Techniques for High-Purity Single Crystals

Growth from a solution is the primary method for obtaining single crystals of materials that may be unstable at high temperatures or undergo phase transitions below their melting point. researchgate.net For yttrium ethyl sulfate (B86663), this involves creating a supersaturated aqueous solution from which the crystals can form. Supersaturation, the essential driving force for crystallization, can be achieved through several methods. researchgate.net

The initial synthesis of yttrium ethyl sulfate typically involves a precipitation reaction in an aqueous solution. This process begins with the mixing of two soluble precursor salts, one containing the yttrium cation and the other containing the ethyl sulfate anion. The resulting double displacement reaction leads to the formation of this compound, which may precipitate out of the solution if its concentration exceeds its solubility limit under the given conditions.

This initial precipitate can be separated and then purified through recrystallization. The crude this compound is dissolved in a suitable solvent, typically water, to create a saturated or near-saturated solution. By carefully controlling the conditions, as described in the following section, the compound crystallizes out of the solution again, leaving impurities behind and forming a more ordered crystalline structure.

Once a saturated solution of purified this compound is prepared, two principal techniques are used to induce the growth of large, single crystals:

Slow Evaporation of the Solvent: In this method, the solvent is allowed to evaporate from the solution at a constant, controlled rate. As the solvent volume decreases, the concentration of the this compound solute increases, eventually reaching a state of supersaturation that initiates crystal nucleation and growth. This is a common and effective method for materials with sufficient solubility. researchgate.net

Slow Cooling of the Solution: This technique is effective for materials whose solubility in the solvent is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled. researchgate.net As the temperature decreases, the solubility of this compound drops, creating the necessary supersaturation for crystallization to occur. The rate of cooling is a critical parameter that must be carefully controlled to prevent rapid, uncontrolled nucleation, which would result in many small crystals instead of a few large ones. researchgate.net

In some cases, a temperature gradient method may also be employed, where different parts of the crystallization vessel are maintained at different temperatures to control the dissolution and crystallization cycle. researchgate.net

Precipitation and Crystallization Processes

Precursor Chemistry and Reaction Pathways for this compound Formation

The formation of this compound is a multi-step process that begins with the synthesis of its constituent ions. The process can be understood through the preparation of the necessary precursors. osti.gov

Synthesis of Ethyl Sulfuric Acid: The first step is the reaction of absolute ethanol (B145695) with concentrated sulfuric acid to form ethyl sulfuric acid (also known as sulfovinic acid). osti.govwikipedia.org This is an exothermic esterification reaction and requires careful temperature control; if the temperature rises above 140 °C, the ethyl sulfuric acid can react with excess ethanol to produce diethyl ether as a byproduct. wikipedia.org

C₂H₅OH + H₂SO₄ → C₂H₅HSO₄ + H₂O

Formation of a Soluble Ethyl Sulfate Salt: The ethyl sulfuric acid is then typically converted to a stable, soluble salt. A common method involves neutralizing the acidic solution with a base, such as sodium carbonate, to produce sodium ethyl sulfate. osti.gov This reaction also neutralizes any unreacted sulfuric acid. The resulting sodium ethyl sulfate can be crystallized from the alcohol solution. osti.gov

2C₂H₅HSO₄ + Na₂CO₃ → 2NaC₂H₅SO₄ + H₂O + CO₂

Formation of this compound: The final step is a metathesis or salt exchange reaction. An aqueous solution of a soluble yttrium salt, such as yttrium nitrate (B79036) or yttrium chloride, is mixed with the aqueous solution of sodium ethyl sulfate. mdpi.comamericanelements.com This leads to the precipitation or formation of this compound in the solution, with sodium nitrate or sodium chloride as a soluble byproduct.

Y(NO₃)₃ + 3NaC₂H₅SO₄ → Y(C₂H₅SO₄)₃ + 3NaNO₃

The resulting this compound can then be isolated and purified for crystal growth.

Optimization of Growth Parameters for Macroscopic Crystal Formation

Obtaining large, high-quality crystals (macroscopic crystal formation) suitable for applications like X-ray diffraction requires a process of optimization. nih.gov This involves the incremental adjustment of various chemical and physical parameters that influence nucleation and crystal development. nih.govhamptonresearch.com Even when initial conditions yield small crystals, refinement is necessary to achieve the highest possible quality. nih.gov

Key parameters for the optimization of this compound crystal growth include:

Precursor Concentration: The concentrations of the yttrium salt and the ethyl sulfate salt in the solution directly impact the level of supersaturation. Adjusting these concentrations can control the nucleation rate and subsequent crystal growth. researchgate.net

Temperature: Temperature plays a crucial role, not only in the stability of the precursors but also in controlling the solubility of the final product. wikipedia.org For temperature-lowering methods, the cooling rate is a critical variable to refine. researchgate.net

pH: The pH of the crystallization solution can influence the stability of the compound and the incorporation of impurities. Incremental changes in pH can lead to better-formed crystals. hamptonresearch.com

Agitation: In some crystallization systems, the rate of agitation can affect the mass transfer of solute to the crystal surface. The mass transfer coefficient can be increased with agitation, potentially influencing the growth rate. researchgate.net

Seeding: To overcome issues with spontaneous nucleation and to control crystal morphology, a technique known as seeding can be used. researchgate.net This involves introducing a small, high-quality crystal of this compound (a "seed") into a slightly supersaturated solution. The seed provides a template for further growth, channeling the deposition of solute onto a single crystal rather than forming many new ones. researchgate.net

The optimization process is often systematic, involving screening different conditions to identify the ideal ranges for each key variable.

Interactive Data Table: Optimization Parameters for Crystal Growth

The following table summarizes key parameters and their typical effects on the crystal growth process, based on established crystallization principles. researchgate.netnih.govhamptonresearch.comresearchgate.net

| Parameter | Effect on Nucleation | Effect on Crystal Growth | Optimization Goal |

| Supersaturation | Increases with higher concentration | Rate increases with higher saturation | Find the optimal "metastable zone" where growth is favored over new nucleation. |

| Temperature | Affects solubility and reaction kinetics | Growth rate is temperature-dependent | Maintain stable temperature or control cooling rate precisely to manage supersaturation. |

| pH | Can influence solute stability and form | Affects crystal habit and purity | Identify the pH range that yields stable, well-formed crystals without decomposition. |

| Purity of Solvents/Reagents | Impurities can induce unwanted nucleation | Impurities can be incorporated, creating defects | Use high-purity precursors and solvents to ensure high-quality final crystals. |

| Seeding | Bypasses spontaneous nucleation | Promotes growth on an existing crystal | Introduce a single, high-quality seed to grow a large, defect-free crystal. |

Crystallographic and Structural Elucidation of Yttrium Ethyl Sulfate Enneahydrate

Determination of Unit Cell Parameters and Space Group Symmetry

Yttrium ethyl sulfate (B86663) enneahydrate crystallizes in the hexagonal system. cdnsciencepub.com Its structure is isostructural with other rare-earth ethyl sulfate nonahydrates. publish.csiro.au X-ray and neutron diffraction studies have been instrumental in determining the precise dimensions of the unit cell and the crystal's space group.

The compound belongs to the space group P6₃/m (No. 194 in the International Tables for Crystallography). cdnsciencepub.comresearchgate.net This space group is characterized by a hexagonal lattice with a three-fold screw axis along the c-axis and a mirror plane perpendicular to it. The unit cell contains two formula units (Z = 2) of Y(H₂O)₉₃. cdnsciencepub.com The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.

| Parameter | Value | Reference |

|---|---|---|

| a | ~14.0 Å | publish.csiro.au |

| c | ~7.1 Å | publish.csiro.au |

| Space Group | P6₃/m | cdnsciencepub.comresearchgate.net |

| Z | 2 | cdnsciencepub.com |

Detailed Analysis of the Yttrium Coordination Environment

The yttrium ion (Y³⁺) in this compound is surrounded by nine water molecules, forming a nonaaquayttrium(III) complex cation, [Y(H₂O)₉]³⁺. cdnsciencepub.comijcce.ac.ir The arrangement of these water molecules around the central metal ion is a key feature of the crystal structure.

The nine coordinating water molecules adopt a specific and highly symmetric arrangement known as a tricapped trigonal prism. publish.csiro.auresearchgate.netijcce.ac.ir This geometry consists of two parallel triangular faces formed by six water molecules, with the remaining three water molecules "capping" the three rectangular faces of the prism. The yttrium ion resides at the center of this polyhedron. The yttrium ion itself occupies a site of C₃h symmetry. researchgate.net

The coordination number of the yttrium ion is nine, as it is bonded to nine oxygen atoms from the surrounding water molecules. cdnsciencepub.comchimienouvelle.be These nine Y-O bonds are not all of equal length. The six oxygen atoms forming the trigonal prism are at a slightly different distance from the yttrium ion compared to the three capping oxygen atoms.

A neutron diffraction study provided precise measurements of these bond distances. ijcce.ac.ir The six prism water molecules have a distinct Y-O bond length from the three capping water molecules. This difference in bond lengths is a characteristic feature of the tricapped trigonal prismatic coordination geometry. In the analogous nonaaquayttrium(III) bromate, the Y-O bond distances to the six prism water molecules are shorter than those to the three capping water molecules. ijcce.ac.irijcce.ac.ir

| Position | Number of Water Molecules | Approximate Bond Distance (Å) in Y(H₂O)₉₃ | Reference |

|---|---|---|---|

| Prismatic | 6 | 2.370(2) | ijcce.ac.irijcce.ac.ir |

| Capping | 3 | 2.446(3) | ijcce.ac.irijcce.ac.ir |

Tricapped Trigonal Prismatic Coordination Geometry of the Yttrium Ion

Intermolecular Interactions within the Crystal Lattice

Extensive hydrogen bonding exists between the coordinated water molecules and the oxygen atoms of the ethyl sulfate anions. cdnsciencepub.com The hydrogen atoms of the water molecules act as donors, forming hydrogen bonds with the sulfate oxygen atoms, which act as acceptors. This intricate network of hydrogen bonds links the complex cations and the anions into a stable three-dimensional structure. The arrangement of the water molecules is such that it facilitates plausible hydrogen bond distances to the neighboring oxygen atoms of the ethyl sulfate groups. cdnsciencepub.com

The ethyl sulfate anions (C₂H₅SO₄⁻) are situated in the spaces between the large [Y(H₂O)₉]³⁺ complexes. cdnsciencepub.com Within the crystal structure, the ethyl sulfate groups adopt a specific conformation. The SO₄ and C₂H₅ groups can be treated as distinct units in terms of their vibrational properties. cdnsciencepub.com The anions are oriented in a way that allows for effective hydrogen bonding with the surrounding water molecules. The ethyl sulfate anions themselves have Cₛ site symmetry within the crystal lattice. cdnsciencepub.com

Hydrogen Bonding Networks

Comparative Crystallographic Studies with Isomorphous Lanthanide Ethyl Sulfates

This compound enneahydrate, with the chemical formula Y(C₂H₅SO₄)₃·9H₂O, is a member of a complete isomorphous series of rare-earth ethyl sulfate salts. aps.orgbham.ac.ukias.ac.in This means that compounds with the general formula RE(C₂H₅SO₄)₃·9H₂O, where RE represents a lanthanide element, crystallize in the same structure. aps.orgbham.ac.uk These salts are known to be isostructural across the entire lanthanide series (La through Lu, excluding promethium) and with yttrium. osti.govijcce.ac.iru-tokyo.ac.jp

The crystal structure of these compounds is hexagonal, belonging to the P6₃/m space group. researchgate.nettandfonline.com Within this structure, the trivalent metal ion (Y³⁺ or Ln³⁺) is coordinated to nine water molecules, forming a [M(H₂O)₉]³⁺ complex. bham.ac.ukresearchgate.net This coordination polyhedron is described as a tricapped trigonal prism. bham.ac.ukresearchgate.net The structural similarity across the series makes these compounds ideal for comparative studies, particularly for investigating the effects of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number across the lanthanide series. bham.ac.ukosti.govmdpi.com This contraction leads to a smooth variation in the unit cell parameters and bond lengths throughout the series. bham.ac.uk

| Compound | a (Å) | c (Å) |

|---|---|---|

| La(C₂H₅SO₄)₃·9H₂O | 14.057 | 7.115 |

| Ce(C₂H₅SO₄)₃·9H₂O | 14.020 | 7.098 |

| Pr(C₂H₅SO₄)₃·9H₂O | 13.987 | 7.087 |

| Nd(C₂H₅SO₄)₃·9H₂O | 13.957 | 7.070 |

| Sm(C₂H₅SO₄)₃·9H₂O | 13.900 | 7.042 |

| Gd(C₂H₅SO₄)₃·9H₂O | 13.861 | 7.020 |

| Dy(C₂H₅SO₄)₃·9H₂O | 13.815 | 6.992 |

| Y(C₂H₅SO₄)₃·9H₂O | 13.871 | 7.007 |

Advanced Diffraction Techniques in Structural Characterization

To obtain a comprehensive understanding of the crystal structure of this compound enneahydrate, researchers have employed advanced diffraction methods. Both neutron and X-ray diffraction on single crystals have been crucial in elucidating the atomic positions, including those of the lightweight hydrogen atoms, and in defining the precise geometry of the coordination complex.

Single-crystal neutron diffraction is a powerful technique for accurately locating hydrogen atoms in crystal structures, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. confex.comaip.org A definitive study on this compound nonahydrate was conducted at a low temperature of 110 K to minimize thermal motion and obtain more precise atomic positions. iucr.org

The study confirmed the hexagonal space group P6a/m. iucr.org The basic coordination sphere around the yttrium ion consists of nine water molecules arranged in a tricapped trigonal-prismatic geometry. iucr.org Six of these water molecules form the trigonal prism, while the other three act as caps (B75204) on the rectangular faces of the prism. iucr.orgresearchgate.net The neutron diffraction data allowed for the successful refinement of the hydrogen atom positions, revealing the point symmetry of the yttrium ion to be 6. iucr.org

The analysis confirms that the trivalent yttrium ion is located at a site of 6 symmetry and is surrounded by nine water molecules. ijcce.ac.irresearchgate.net Six water oxygens are at the vertices of a trigonal prism, with three additional water oxygens in capping positions. ijcce.ac.irresearchgate.net This nine-coordinate geometry is a recurring feature across the isostructural lanthanide series. bham.ac.ukresearchgate.net The ethyl sulfate groups are not directly coordinated to the metal ion but are positioned between the hydrated yttrium complexes and are linked through a network of hydrogen bonds. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | Y(C₂H₅SO₄)₃·9H₂O |

| Crystal System | Hexagonal |

| Space Group | P6a/m |

| a (Å) | 13.871(5) |

| c (Å) | 7.007(3) |

| Volume (ų) | 1167.5 |

| Z | 2 |

| Coordination Number | 9 |

| Coordination Geometry | Tricapped Trigonal Prism |

Spectroscopic Investigations of Yttrium Ethyl Sulfate Systems

Electronic Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

ESR and EPR are powerful techniques for probing paramagnetic species. In the context of yttrium ethyl sulfate (B86663), these methods are primarily used to study the behavior of doped rare-earth ions within the host lattice.

Crystal Field Effects on Doped Rare-Earth Ions within Yttrium Ethyl Sulfate Hosts

The crystal field of the this compound host has a profound impact on the energy levels of doped rare-earth ions. The local environment, which consists of nine water molecules, possesses C3h point symmetry. ras.ru This specific symmetry splits the ground state of the dopant ion into several levels, influencing the resulting EPR spectra. ras.ruaps.org For instance, the ground state of the Ce³⁺ ion (4f¹, ²F₅/₂) is split into three Kramers doublets by the ethyl sulfate crystal field. ras.ru The separation between these energy levels is critical; in cerium-doped lanthanum ethyl sulfate, the lowest two doublets are separated by only 3 cm⁻¹. nih.gov

Paramagnetic resonance measurements on dysprosium-doped this compound have revealed weak absorption, which is unexpected because crystal-field theory predicts no resonance for Dy³⁺ ions in the C₃h symmetry of the ethyl sulfate. aps.org This suggests that subtle distortions or other effects may be at play. EPR measurements of cerium pairs in this compound have been used to analyze the interaction tensors, revealing that the large non-dipolar interaction is primarily due to virtual phonon exchange rather than purely exchange or electric quadrupole-quadrupole interactions. researchgate.net The study of these crystal-field effects is essential for understanding the magnetic properties and spin-lattice relaxation rates of the doped ions. aps.org

Analysis of Spin Hamiltonian Parameters

The behavior of a paramagnetic ion in a crystal under a magnetic field can be described by a spin Hamiltonian, which includes terms for the Zeeman effect and hyperfine structure. The parameters of this Hamiltonian, particularly the g-factors (g∥ and g⊥) and hyperfine constants (A∥ and A⊥), are determined from EPR spectra and provide detailed information about the electronic ground state of the ion. rsc.orgaps.org

For non-Kramers ions like Tb³⁺ in this compound, which have an even number of electrons, the ground state in the C₃h symmetry is expected to be a singlet. nih.gov However, resonance can be observed due to the mixing of excited states into the ground state, creating a nearly degenerate pair of singlets that can be treated as an effective S = ½ system. nih.gov For Tb³⁺ in a this compound single crystal, this results in a highly anisotropic g-factor with g∥ ≈ 17.7. nih.gov In contrast, EPR signals for Tm³⁺ were not initially observed in this compound, though they were later found at very high frequencies. nih.gov For Kramers ions like Er³⁺, the g-values in this compound have been determined as g∥ = 8.77 and g⊥ = 1.503. nih.gov

The following table summarizes the reported g-factors for various rare-earth ions doped in this compound (YES) or the structurally similar lanthanum ethyl sulfate (LaES).

| Dopant Ion | Host Crystal | g∥ (parallel) | g⊥ (perpendicular) | Reference |

|---|---|---|---|---|

| Ce³⁺ (Ground State) | LaES | 0.995 | 2.185 | nih.gov |

| Ce³⁺ (Excited State) | LaES | 3.72 | 0.20 | nih.gov |

| Er³⁺ | YES | 8.77 | 1.503 | nih.gov |

| Tb³⁺ | YES | 17.7 | - | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Doped this compound

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the local chemical and magnetic environment. libretexts.orgopenmedscience.com In doped this compound, NMR is used to study the interactions between the host nuclei (primarily protons) and the paramagnetic impurity ions.

Proton NMR Studies in the Presence of Paramagnetic Impurities

When this compound is doped with paramagnetic rare-earth ions, the surrounding proton nuclei experience strong local magnetic fields generated by the impurity's electron spin. aps.orgaps.org This interaction leads to significant shifts in the proton NMR resonance frequencies, known as contact or dipolar shifts. ucl.ac.uk These shifts can be several hundred gauss away from the normal bulk proton resonance and are a direct consequence of the electron-nuclear interaction. aps.orgaps.org The magnitude of the shift is approximately described by the point dipolar field of the paramagnetic impurity. aps.orgaps.org However, detailed studies reveal deviations from this simple model, which are attributed to the finite extent of the impurity's electronic wave function. aps.orgaps.org The presence of these paramagnetic centers also dramatically accelerates the spin-lattice relaxation of the protons, leading to significant line broadening in the NMR spectra. ucl.ac.uk

Near-Nuclei Magnetic Resonance (NNMR) Spectroscopy and Local Field Effects

Near-Nuclei Magnetic Resonance (NNMR) is a specialized technique used to detect the NMR signals from nuclei located very close to paramagnetic impurities. aps.orgaps.org In this compound doped with ions like Yb³⁺, NNMR can resolve resonances from protons that are only about 3 Å away from the impurity ion. aps.orgaps.org These signals are typically two to four orders of magnitude weaker than the bulk proton NMR signal. aps.orgaps.org

NNMR studies provide a direct probe of the local magnetic field at the sites of these near-nuclei. aps.orgaps.org By analyzing the dependence of the NMR shift on the angle of the external magnetic field, researchers can map out the local field components. aps.orgaps.org Such experiments in Yb³⁺-doped YES have revealed significant deviations from a simple point-dipolar interaction, providing insights into the spatial distribution of the impurity's electron wave function. aps.orgaps.org Furthermore, the temperature dependence of the NNMR signal intensity can be used to study the time-dependent fluctuations in the local field, which are governed by the electron spin's correlation time. aps.orgaps.org

Dynamic Nuclear Polarization Phenomena in this compound

Dynamic Nuclear Polarization (DNP) is a process that enhances the polarization of nuclear spins far beyond their thermal equilibrium values by transferring polarization from electron spins. arxiv.org In dielectric solids like erbium-doped this compound (YES:Er³⁺), this is typically achieved by microwave irradiation near the electron spin resonance frequency. aps.orgvt.edu The large polarization of the electron spins is transferred to nearby nuclei, and this enhanced nuclear polarization then propagates throughout the crystal via nuclear spin diffusion. arxiv.org

Experiments on YES:Er³⁺ at 4.15 K and 9.14 GHz have demonstrated significant DNP enhancements. aps.orgvt.edu Peak proton polarization enhancements (E) of up to 120 were obtained for erbium concentrations between 0.01% and 0.2%. vt.edu In neodymium-doped this compound (YES:Nd³⁺), DNP experiments at 69.5 GHz achieved a proton polarization of 21.5% at 2.1 K, although this was less than the theoretical maximum, a discrepancy not fully explained by existing theories. aps.org DNP studies are sensitive to the spin diffusion barrier, which is a region around the paramagnetic ion where direct polarization transfer dominates and spin diffusion is less effective. In Yb³⁺/Nd³⁺ doped YES, this barrier was found to be very small, on the order of 3 Å, encompassing only one or two shells of nuclei around the impurity. arxiv.org

The following table summarizes results from DNP experiments on doped this compound.

| Dopant System | Temperature | Frequency | Max. Proton Polarization / Enhancement | Reference |

|---|---|---|---|---|

| YES:Nd³⁺ (1%) | 4.2 K | 9.5 GHz | 1% Polarization | aps.org |

| YES:Nd³⁺ | 2.1 K | 69.5 GHz | 21.5% Polarization | aps.org |

| YES:Er³⁺ (0.01-0.2%) | 4.15 K | 9.14 GHz | Enhancement Factor (E) ≈ 120 | vt.edu |

Optical Spectroscopy and Luminescence Properties

The optical characteristics of this compound, particularly when doped with rare-earth ions, have been a subject of significant scientific inquiry. Spectroscopic techniques provide a powerful lens through which to understand the electronic structure and dynamic processes within this crystalline host.

This compound serves as an excellent host material for rare-earth ions due to its transparency over a wide spectral range and the well-defined crystallographic sites for the dopant ions. When rare-earth ions are incorporated into the this compound lattice, they substitute the Y³⁺ ions. The resulting doped crystals exhibit characteristic absorption and fluorescence spectra originating from the electronic transitions within the 4f electron shells of the dopant ions. mdpi.com

Studies on praseodymium-doped this compound have reported on its absorption and fluorescence spectra, noting a shift in the center of gravity of the J levels which is indicative of the covalent character of the bonds between the praseodymium ion and its surrounding ligands. osti.gov For instance, the covalent character for Pr³⁺ in a hydrated environment, such as in this compound where water molecules are part of the coordination sphere, has been quantified. osti.gov

In another example, the absorption spectrum of 10-mole % erbium ethylsulfate in yttrium ethylsulfate was examined under a magnetic field. aip.org The spectra were photographed as the crystal was rotated about its c-axis, revealing detailed information about the Zeeman effect on the absorption lines. aip.org Similarly, the absorption spectra of thulium ethyl sulfate have been a subject of study to understand the intensities of optical absorption of rare-earth ions in crystals. osti.gov

The luminescence of rare-earth doped materials is a result of the f-f transitions of 4f electrons or 4f-5d transitions. mdpi.com When a substance is excited, it enters an excited state, and the subsequent release of energy can be in the form of light. mdpi.com For example, dysprosium-doped this compound has been studied, and while crystal-field theory predicts no resonance for Dy³⁺ ions in the C₃h symmetry of the ethyl sulfate, a weak absorption has been observed. aps.org

The following table provides an overview of some reported transitions in rare-earth doped this compound and similar host materials:

| Dopant Ion | Host Material | Transition | Wavelength/Energy | Reference |

| Pr³⁺ | This compound | Not specified | Shift in J levels | osti.gov |

| Er³⁺ | This compound | Not specified | Zeeman effect studied | aip.org |

| Tm³⁺ | Thulium Ethyl Sulfate | Not specified | Absorption intensities studied | osti.gov |

| Dy³⁺ | This compound | Not specified | Weak absorption observed | aps.org |

| Ce³⁺ | Various Ethyl Sulfates | ²F₅/₂ | Crystal-field splitting measured | aps.org |

The interaction between the dopant rare-earth ion and the surrounding crystalline environment, known as the crystal field, lifts the degeneracy of the free-ion energy levels, leading to a splitting of the electronic multiplets. The magnitude and pattern of this splitting are determined by the symmetry and strength of the crystal field at the ion's site. In this compound, the rare-earth ion occupies a site of C₃h symmetry. aps.org

Paramagnetic resonance measurements on dysprosium in this compound have been used to probe the crystal-field interactions. aps.org Although theoretical considerations for the C₃h symmetry predict no resonance, a weak absorption was detected. aps.org As the temperature is lowered, the resonance spectrum shows a complex splitting pattern. aps.org

For cerium ions (Ce³⁺) diluted in various rare-earth ethyl sulfate host crystals, the crystal-field splitting (Δ) of the first excited state of the ground multiplet (⁴f¹ ²F₅/₂) has been determined. aps.org This was achieved by analyzing the temperature dependence of the spin-lattice relaxation rate. aps.org The study found a variation in Δ among the different host crystals, highlighting the influence of the host lattice on the crystal-field environment of the dopant ion. aps.org

The crystal-field splitting of the ground state of Cm³⁺ in this compound has also been investigated, revealing a total splitting of 7.5 cm⁻¹. researchgate.net This is significantly larger than in other host materials like LaCl₃, but smaller than in others, indicating the specific influence of the this compound crystal structure. researchgate.net

The table below summarizes some determined crystal-field splittings in doped ethyl sulfate systems.

| Dopant Ion | Host Crystal | Multiplet | Crystal-Field Splitting (Δ) | Reference |

| Ce³⁺ | Nd(C₂H₅SO₄)₃·9H₂O | ²F₅/₂ | 22.5 K (approx. 15.6 cm⁻¹) | aps.org |

| Ce³⁺ | Sm(C₂H₅SO₄)₃·9H₂O | ²F₅/₂ | 21.0 K (approx. 14.6 cm⁻¹) | aps.org |

| Ce³⁺ | Gd(C₂H₅SO₄)₃·9H₂O | ²F₅/₂ | 21.0 K (approx. 14.6 cm⁻¹) | aps.org |

| Ce³⁺ | Dy(C₂H₅SO₄)₃·9H₂O | ²F₅/₂ | 20.0 K (approx. 13.9 cm⁻¹) | aps.org |

| Ce³⁺ | Er(C₂H₅SO₄)₃·9H₂O | ²F₅/₂ | 19.5 K (approx. 13.6 cm⁻¹) | aps.org |

| Cm³⁺ | Y(C₂H₅SO₄)₃·9H₂O | ⁸S'₇/₂ | 7.5 cm⁻¹ | researchgate.net |

The luminescence lifetime of an excited state is a crucial parameter that provides insight into the dynamic processes of de-excitation. It is influenced by both radiative and non-radiative relaxation pathways. Non-radiative relaxation, where the excitation energy is dissipated as heat (phonons) rather than light, can significantly quench the luminescence. umich.edu

In rare-earth doped materials, non-radiative relaxation is often a multiphonon process. umich.edu The energy gap between the excited state and the next lower level plays a critical role; a smaller energy gap generally leads to a higher probability of non-radiative relaxation. The vibrational modes of the host lattice and any coordinated molecules, such as water of hydration, can couple with the electronic states of the dopant ion and facilitate this energy transfer.

Studies on rare-earth doped yttrium-vanadate nanoparticles have shown that the presence of O-H vibrations from water can lead to non-radiative transitions, and this effect can be reduced by comparing measurements in H₂O and D₂O. rsc.org While this study was not on this compound specifically, the principles of non-radiative relaxation via coupling to high-frequency vibrations are general. The ethyl groups (C₂H₅) and water molecules (H₂O) present in the this compound structure provide vibrational modes that can participate in non-radiative relaxation processes.

The spin-lattice relaxation rate measurements on Ce³⁺ in ethyl sulfate hosts provide indirect information on non-radiative processes. aps.org The Orbach relaxation process, which involves an intermediate excited state, is a two-phonon process that depends exponentially on the energy gap (Δ) to that state. aps.org The verification of the Δ³ dependence of the coefficient for the Orbach rate in these systems confirms the theoretical understanding of this non-radiative pathway. aps.org

Determination of Crystal-Field Levels and Multiplet Splittings

Vibrational Spectroscopy for Ligand and Hydration Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for characterizing the molecular components of a crystal, such as the ligands and water of hydration. peerj.comsci-hub.se These techniques probe the vibrational modes of the molecules, providing information about their structure, bonding, and environment within the crystal lattice.

For this compound, which has the formula Y(C₂H₅SO₄)₃·9H₂O, vibrational spectroscopy can identify the characteristic vibrations of the ethyl groups (C-H, C-C stretches and bends), the sulfate groups (S-O stretches and bends), and the water molecules (O-H stretches and bends). cdnsciencepub.com

A detailed study of the Raman spectra of single crystals of this compound and several rare-earth ethyl sulfates at low temperatures has been conducted. cdnsciencepub.com The observed vibrational modes were assigned based on group theoretical calculations. The internal modes of the C₂H₅ and SO₄ groups, as well as the H₂O molecules, were fully attributed to the observed transitions. cdnsciencepub.com The crystal structure contains two types of water molecules: six are coordinated to the yttrium ion, and the other three are located in the plane containing the ethyl sulfate groups. cdnsciencepub.com

The vibrational spectra of ionic liquids containing the ethylsulfate anion have also been investigated, providing assignments for the vibrational modes of this anion. nih.gov

The following table presents a selection of observed Raman active modes in this compound.

| Wavenumber (cm⁻¹) | Symmetry | Assignment | Reference |

| ~3000 region | A | Internal modes of H₂O | cdnsciencepub.com |

| Below 1500 | Not specified | Internal modes of C₂H₅ and SO₄ groups | cdnsciencepub.com |

The analysis of the vibrational spectra, particularly the modes associated with the water molecules, can provide insights into the degree of hydration and the nature of hydrogen bonding within the crystal structure. scirp.org The presence and coordination of water molecules are critical as their high-frequency O-H vibrations can be efficient channels for non-radiative relaxation of excited states of dopant ions, as discussed in the previous section.

Theoretical Frameworks and Computational Modeling in Yttrium Ethyl Sulfate Research

Crystal Field Theory and its Application to Rare-Earth Ions in Yttrium Ethyl Sulfate (B86663) Lattices

Crystal Field Theory (CFT) is a fundamental model used to describe the effects of the surrounding crystalline environment on the electronic energy levels of a central metal ion. In rare-earth ethyl sulfates, the trivalent rare-earth ion (RE³⁺) or the host Y³⁺ ion is situated at a site with C₃ₕ point symmetry. aps.orgras.ru The ion is coordinated by nine water molecules, forming a [RE(H₂O)₉]³⁺ complex with a tricapped trigonal prismatic geometry. researchgate.net This specific arrangement of ligands (the water molecules) generates an electrostatic field, known as the crystal field, which perturbs the energy levels of the 4f electrons of the rare-earth ion.

The primary application of CFT in this context is to explain the splitting of the degenerate free-ion energy levels into a series of Stark levels. ras.ru For instance, the ground state of the free Ce³⁺ ion, ²F₅/₂, splits into three Kramers doublets within the ethyl sulfate crystal field. ras.ru The paramagnetic properties and electron paramagnetic resonance (EPR) spectra of rare-earth ethyl sulfates are interpreted using a model that assumes the ion is in this static electric field of C₃ₕ symmetry. aps.org

The theory allows for the parameterization of the crystal field interaction, and these crystal-field parameters can be determined by fitting them to experimentally observed data, such as optical absorption spectra or magnetic susceptibility measurements. researchgate.netroyalsocietypublishing.org The magnitude of the crystal-field splitting, Δ, which is the energy separation between the ground state and the first excited Stark level, is a critical parameter. This splitting can be extracted from the temperature dependence of spin-lattice relaxation rates. aps.org Studies on Ce³⁺ doped into various rare-earth ethyl sulfate hosts, including yttrium ethyl sulfate, have shown how Δ varies with the host crystal, providing insights into the subtle changes in the crystal field environment. aps.org

Computational Approaches for Electronic Structure and Magnetic Properties

While Crystal Field Theory provides a successful phenomenological model, more advanced computational methods are employed to gain a first-principles understanding of the electronic structure and magnetic properties of materials like this compound. These approaches aim to solve the quantum mechanical equations governing the behavior of electrons in the material, providing a more detailed picture than CFT alone. The magnetism in rare-earth compounds originates from the behavior of the 4f electrons, and computational models must account for strong electron-electron correlations and spin-orbit coupling effects. ku.dk

For complex systems like rare-earth doped this compound, computational approaches can model properties such as the nature of chemical bonds, the distribution of electron density, and the prediction of magnetic ordering and magnetic moments. mdpi.comacs.org Although specific computational studies focusing solely on the electronic structure of pure this compound are not extensively documented, the methodologies are well-established and have been applied to numerous related rare-earth and yttrium-based compounds.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of matter. nih.gov DFT calculations focus on the electron density rather than the many-electron wavefunction, making it computationally feasible to study complex systems with a large number of atoms. mdpi.com While specific DFT studies on this compound are sparse, the methodology has been successfully applied to other yttrium-containing compounds, such as yttrium oxysulfate (Y₂O₂SO₄) and yttrium oxyhydrides, demonstrating its utility. semanticscholar.orgtudelft.nlresearchgate.netosti.gov

In these related studies, DFT is used to:

Calculate Electronic Band Structure and Density of States (DOS): These calculations reveal whether a material is a conductor, semiconductor, or insulator and identify which atomic orbitals contribute to different energy bands. For Y₂O₂SO₄, DFT calculations showed it to be a wide band-gap dielectric material. semanticscholar.orgtudelft.nl

Analyze Chemical Bonding: By analyzing the partial density of states and electron density distributions, the nature of the chemical bonds between different atoms (e.g., ionic vs. covalent character) can be determined. In yttrium oxysulfate, the difference between the oxygen-sulfur and oxygen-yttrium bonds was elucidated using this approach. semanticscholar.org

Optimize Geometry: DFT is used to find the lowest energy (most stable) atomic arrangement of a crystal, predicting structural parameters that can be compared with experimental X-ray diffraction data. tudelft.nl

For this compound, DFT could be employed to model the electronic structure of the [Y(H₂O)₉]³⁺ cluster and the influence of the ethyl sulfate anions, providing a more fundamental understanding of the crystal field parameters and magnetic interactions when doped with other rare-earth elements.

These methods have been applied to study the structural and energetic characteristics of yttrium aqua complexes, Y(H₂O)ₙ³⁺. Such studies calculate properties like:

Coordination Number (CN): Theoretical calculations help determine the most stable number of water molecules in the first coordination sphere.

Bond Lengths and Angles: The Y-O bond distances and the geometry of the hydration shell are precisely calculated.

Binding Energies: The energy released upon the formation of the aqua complex is computed, indicating its stability.

Structural studies have confirmed that the coordination polyhedron of the rare-earth ion in ethyl sulfate nonahydrates is a tricapped trigonal prism. researchgate.net This geometry is consistent with findings from ab initio calculations on related lanthanide aqua ions.

Density Functional Theory (DFT) Calculations

Modeling of Spin-Lattice Relaxation Mechanisms

When a rare-earth ion is doped into the diamagnetic this compound host lattice, its magnetic moments can interact with the lattice vibrations (phonons). This interaction provides a mechanism for the magnetic spins to exchange energy with the crystal lattice and reach thermal equilibrium, a process known as spin-lattice relaxation. The modeling of these relaxation mechanisms is crucial for understanding the dynamic magnetic properties of the material, particularly at low temperatures.

Theoretical models describe several key relaxation processes that can occur in rare-earth doped this compound:

Direct Process: A spin flips by absorbing or emitting a single phonon with energy equal to the Zeeman splitting of the energy levels. The relaxation rate for this process is typically proportional to the temperature (T).

Raman Process: A spin flips by inelastically scattering a phonon, absorbing one phonon and emitting another of a different energy. The rate is strongly temperature-dependent, often following a T⁷ or T⁹ power law.

Orbach Process: A two-phonon process that involves a real intermediate excited electronic state (a Stark level). A spin is excited to a higher Stark level by absorbing a phonon, and then decays back to the ground state by emitting a second phonon. This process is dominant when there is a low-lying crystal field level (at energy Δ) and has a characteristic exponential dependence on temperature, proportional to exp(-Δ/kT).

Studies on various rare-earth ions (such as Nd³⁺ and Ho³⁺) in this compound have successfully modeled the observed relaxation rates as a sum of these competing mechanisms. aps.org For example, the relaxation of Ho³⁺ in YES was interpreted as a sum of a direct process, an Orbach process proceeding through an excited state at Δ/k = 8 K, and a T⁷ Raman process.

Table 1: Modeled Spin-Lattice Relaxation Processes for Rare-Earth Ions in this compound. aps.org

Simulations of Crystal Field Splittings and Energy Level Schemes

Computational simulations are vital for predicting and understanding the detailed energy level schemes of rare-earth ions in the this compound crystal field. These simulations go hand-in-hand with experimental techniques like optical spectroscopy and EPR.

The typical approach involves constructing an empirical Hamiltonian, which is a mathematical operator representing the total energy of the 4f electrons. This Hamiltonian includes terms for the free-ion interactions (like electrostatic and spin-orbit coupling) and the crystal field interaction. The crystal field part of the Hamiltonian is built using a set of crystal field parameters (CFPs) that quantify the strength of the interaction with the C₃ₕ symmetry environment.

The simulation process involves:

Assigning Experimental Levels: Energy levels observed in experimental absorption or fluorescence spectra are assigned to specific electronic transitions. researchgate.net

Fitting the Hamiltonian: The CFPs and free-ion parameters in the Hamiltonian are systematically adjusted in a least-squares fitting procedure until the calculated energy levels match the experimentally determined levels as closely as possible. researchgate.net

Predicting the Full Scheme: Once a reliable set of parameters is obtained, the Hamiltonian can be used to calculate the positions and wavefunctions of all energy levels, including those not directly observed in experiments.

This simulation approach has been successfully applied to actinide ions (which have similar f-electron shells to lanthanides) in ethyl sulfate hosts. For Cm³⁺, an analysis of 103 assigned energy levels yielded a consistent set of crystal field parameters that accurately modeled the system. researchgate.net Simple calculations have also been performed to model the variation of the crystal-field splitting (Δ) for Ce³⁺ across different rare-earth ethyl sulfate hosts, showing qualitative agreement with experimental trends. aps.org These simulations provide a comprehensive energy level diagram, which is essential for interpreting all magnetic and spectroscopic properties of the material.

Yttrium Ethyl Sulfate As a Host Matrix for Fundamental Studies of Rare Earth Chemistry

Investigation of Rare-Earth Ion Behavior in Isomorphous Crystal Systems

Yttrium ethyl sulfate (B86663) and the lanthanide ethyl sulfates form an isomorphous series of compounds, meaning they share the same crystal structure. scispace.comwikipedia.org This property is invaluable for studying the effects of substituting different rare-earth ions into a consistent crystal lattice. The ability to grow single crystals with varying concentrations of dopant rare-earth ions allows for the systematic investigation of how the electronic and magnetic properties of these ions are influenced by the host crystal field. ras.ruaps.org

The crystal structure of yttrium ethyl sulfate nonahydrate is hexagonal, belonging to the space group P6₃/m. iucr.org The yttrium ion is coordinated to nine water molecules, forming a [Y(H₂O)₉]³⁺ complex. This coordination geometry is a tricapped trigonal prism. iucr.orgijcce.ac.ir When other rare-earth ions are introduced as impurities, they occupy the yttrium ion sites and experience the same C₃h point symmetry. ras.ru This consistent environment is essential for comparing the behavior of different rare-earth ions.

The study of isomorphous systems like this compound has been instrumental in understanding phenomena such as the lanthanide contraction, where the ionic radius decreases across the lanthanide series. csic.es Electron paramagnetic resonance (EPR) studies of gadolinium (Gd³⁺) doped into various rare-earth ethyl sulfate single crystals, including this compound, have shown that the spin Hamiltonian parameters are more linearly dependent on the ionic radius of the trivalent host ion than its atomic number. capes.gov.br

Table 1: Crystallographic Data for this compound Nonahydrate at 110 K

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 13.871(5) |

| c (Å) | 7.007(3) |

| V (ų) | 1167.5 |

Data from a neutron diffraction study. iucr.org

Probing Coordination Chemistry and Hydration of Trivalent Yttrium

The coordination environment of the trivalent yttrium ion in this compound is a key area of research. Neutron diffraction studies have provided precise details about the geometry of the [Y(H₂O)₉]³⁺ complex. iucr.org The yttrium ion is surrounded by nine water molecules, with six forming a trigonal prism and three capping the rectangular faces of the prism. iucr.orgijcce.ac.ir This nine-coordinate geometry is common for larger rare-earth ions. ijcce.ac.ir

The Y-O bond lengths to the six prismatic water molecules are 2.368(2) Å, while the bond lengths to the three capping water molecules are slightly longer at 2.518(2) Å. iucr.org The hydrogen atoms of the water molecules are involved in hydrogen bonding with the oxygen atoms of the ethyl sulfate anions, which helps to stabilize the crystal structure. iucr.orgijcce.ac.ir

The study of the hydration of the yttrium ion is not limited to the solid state. The coordination chemistry of yttrium(III) in aqueous solutions is analogous to that of erbium(III) and holmium(III) due to their similar ionic radii. ijcce.ac.ir Investigations into the hydration of trivalent lanthanide and yttrium ions in solution are crucial for understanding their thermodynamic properties and chemical behavior in various environments. acs.orgacs.org

Table 2: Selected Bond Lengths in this compound Nonahydrate at 110 K

| Bond | Length (Å) |

|---|---|

| Y-O (prismatic) | 2.368(2) |

| Y-O (capping) | 2.518(2) |

| O-H (prismatic) | 0.957(4), 0.963(4) |

| O-H (capping) | 0.963(3) |

| H (prismatic)...O (ethyl sulfate) | 1.790(3), 1.885(3) |

| H (capping)...O (ethyl sulfate) | 1.887(3) |

Data from a neutron diffraction study. iucr.org

Insights into Magnetism and Spectroscopy of Diluted Rare-Earth Systems

This compound is an excellent diamagnetic host for studying the magnetic and spectroscopic properties of paramagnetic rare-earth ions. ras.ruaps.org By diluting rare-earth ions in the this compound lattice, interactions between the magnetic ions are minimized, allowing for the detailed study of single-ion properties. nih.gov

Electron Paramagnetic Resonance (EPR) and optical spectroscopy are powerful techniques used to probe the electronic energy levels of rare-earth ions in the this compound host. nih.govroyalsocietypublishing.org The crystal field of the host lattice splits the energy levels of the free rare-earth ion, and the parameters of this splitting can be determined from spectroscopic measurements. For example, the g-values of cerium (Ce³⁺) in this compound have been determined from EPR studies. ras.ru

The study of nuclear magnetic resonance (NMR) of protons near rare-earth impurities in this compound crystals has provided insights into the local magnetic fields created by the paramagnetic ions. aps.org These studies have shown that the magnitude of the NMR shift can be approximated by a point dipolar field, but deviations from this simple model reveal information about the finite extent of the impurity wave function. aps.org

Furthermore, investigations into the spin-lattice relaxation times of rare-earth ions in this compound contribute to the understanding of magnetic relaxation mechanisms. nih.gov These fundamental studies are crucial for the development of materials with specific magnetic and optical properties for applications in areas such as quantum information processing and medical imaging. nih.govnih.gov

Table 3: g-Values for Ce³⁺ in Ethyl Sulfate Hosts

| Host | g∥ | g⊥ |

|---|---|---|

| This compound (YETS) | 3.810 | ~0.2 |

| Europium Ethyl Sulfate (EuETS) | 3.787 | ~0.2 |

Data from a study on Ce³⁺ ion pairs in ethyl sulfates. ras.ru

Future Directions and Emerging Research Avenues

Advanced Characterization Techniques for Yttrium Ethyl Sulfate (B86663) Structures

Future investigations will increasingly rely on sophisticated characterization techniques to probe the local environment and interactions within yttrium ethyl sulfate crystals, particularly when doped with other rare-earth elements.

Electron Paramagnetic Resonance (EPR): EPR has been a cornerstone technique for studying rare-earth ethyl sulfates. royalsocietypublishing.org Future work will move beyond conventional EPR to more advanced methods. Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM), can provide detailed information about the weak interactions between the dopant ion's electron spin and surrounding nuclear spins, offering a precise map of the local coordination environment. mdpi.com High-frequency EPR will enable better resolution of g-factor anisotropy and subtle spectral features that are unresolved at standard frequencies. arxiv.orgarxiv.org Such techniques have been instrumental in distinguishing between electric and magnetic dipole transitions in ytterbium-doped this compound, a level of detail that will be critical for understanding spin-lattice relaxation and other dynamic processes. aps.org

Optical and Spectroscopic Methods: High-resolution optical spectroscopy, including fluorescence, luminescence excitation, and magnetic circular dichroism, will continue to be vital for mapping out the crystal-field energy levels of dopant ions in this compound. royalsocietypublishing.org By combining optical techniques with other methods, such as optical pumping and pulse-recovery methods, researchers can measure spin-lattice relaxation rates and probe the mechanisms governing energy transfer and dissipation within the crystal. aps.org

Thermal and Magnetic Analysis: Precise measurements of heat capacity at low temperatures have been used to evaluate the magnetic contributions of dopant ions and verify energy level schemes derived from spectroscopic data. aip.org Future studies could employ these techniques in the presence of varying magnetic fields to explore field-induced changes in magnetic anisotropy and energy landscapes.

Interactive Data Table: Advanced Characterization Techniques

| Technique | Information Gained | Application in this compound Research | Reference |

|---|---|---|---|

| Pulsed EPR (e.g., ESEEM) | Weak electron-nuclear hyperfine interactions. | Mapping the precise coordination environment of dopant ions. | mdpi.com |

| High-Frequency EPR | High-resolution g-factor and fine structure parameters. | Resolving subtle spectral features and complex spin systems. | arxiv.orgarxiv.org |

| Optical Pumping | Measurement of spin-lattice relaxation rates. | Investigating dynamic processes and energy dissipation. | aps.org |

| Low-Temperature Heat Capacity | Schottky anomalies corresponding to crystal-field splittings. | Evaluating magnetic contributions and validating energy level schemes. | aip.org |

Computational Advancements in Simulating Complex Interactions

The interpretation of experimental data from this compound and its doped variants has historically relied on theoretical models like crystal field theory. royalsocietypublishing.org While successful, these phenomenological models are being succeeded by more powerful, first-principles computational methods.

From Phenomenological to Ab Initio Models: Early models successfully used a limited set of crystal field parameters to calculate properties like Stark levels, g-values, and magnetic susceptibility. royalsocietypublishing.org However, these models struggled to explain certain phenomena, such as the large non-dipolar interactions observed between cerium ions in ethyl sulfate hosts, which were later attributed to more complex mechanisms like virtual phonon exchange. researchgate.net The simple Debye model used in early calculations of these interactions proved insufficient, highlighting the need for more sophisticated approaches. researchgate.net

The Rise of Ab Initio Calculations: The future of modeling these systems lies in ab initio (first-principles) calculations, which derive electronic structure and properties directly from the fundamental laws of quantum mechanics without empirical parameters. ungur.orgresearchgate.netaip.orgnih.gov Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can provide a much more accurate description of the crystal field, accounting for effects like covalency which are neglected in purely electrostatic models. ungur.orgresearchgate.net These calculations are essential for a decent description of lanthanides, as they reveal that electrostatic contributions may account for less than half of the total crystal field splitting, with covalent effects playing a dominant role. ungur.orgresearchgate.net

Simulating Electron-Phonon Coupling: A significant frontier is the first-principles calculation of electron-phonon coupling. europa.euaps.orgaps.orgresearchgate.netresearchgate.net This interaction is critical for understanding spin-lattice relaxation, thermal properties, and phenomena like virtual phonon exchange. researchgate.netacs.org By using computational packages that implement density functional theory and Wannier function interpolation, researchers can calculate the strength of electron-phonon coupling for specific phonon modes and its dependence on factors like doping, providing unprecedented insight into the dynamic interactions within the crystal lattice. europa.euaps.org

Interactive Data Table: Evolution of Computational Models

| Model Type | Description | Strengths | Limitations | Reference |

|---|---|---|---|---|

| Phenomenological Crystal Field Theory | Uses a set of empirically fitted parameters to describe the electrostatic environment. | Good for interpreting spectra and calculating magnetic properties. | Fails to explain interactions beyond simple electrostatics (e.g., covalency, virtual phonon exchange). | royalsocietypublishing.orgroyalsocietypublishing.org |

| Ab Initio (e.g., CASSCF/CASPT2) | Solves the quantum mechanical equations for the system from first principles. | Accurately models electronic structure, including covalent and dynamic correlation effects. | Computationally intensive, especially for large systems. | ungur.orgresearchgate.netaip.org |

| First-Principles Electron-Phonon Coupling | Calculates interaction strength between electrons and specific lattice vibrations (phonons). | Provides a fundamental understanding of dynamic processes like spin-lattice relaxation. | Requires significant computational resources and advanced software. | europa.euaps.orgresearchgate.net |

Exploration of this compound in Novel Solid-State Phenomena

As a well-characterized, diamagnetic host with the ability to accommodate a wide range of rare-earth ions, this compound is an ideal platform for discovering and manipulating novel solid-state phenomena.

Dynamic Nuclear Polarization (DNP): this compound doped with paramagnetic ions like erbium or neodymium has been a key material in the study of dynamic nuclear polarization. aps.orgaip.orgvt.eduarxiv.org In DNP, the large polarization of the electron spins is transferred to the nuclear spins via microwave irradiation, leading to greatly enhanced nuclear magnetic resonance (NMR) signals. The well-defined structure of this compound allows for detailed studies of the underlying mechanisms, such as the "solid effect" and the role of the spin diffusion barrier, which limits the transfer of polarization from nuclei near the paramagnetic center to the bulk nuclei. aip.orgarxiv.org

Spin Refrigeration: The highly anisotropic g-factor of certain rare-earth ions, such as ytterbium, when doped into this compound makes the material suitable for use in spin refrigerators. aps.orgcambridge.org This technique involves rotating the crystal in a magnetic field at low temperatures to "pump" thermal energy from the nuclear spin system to the crystal lattice, achieving very high levels of nuclear polarization. dntb.gov.ua Ytterbium-doped this compound is a model system for this process, and further research could optimize its performance for applications in polarized nuclear targets for physics experiments. cambridge.org

Probing Fundamental Interactions: The ability to systematically study pairs of interacting rare-earth ions in a dilute this compound host provides a unique window into fundamental magnetic interactions. researchgate.net It has allowed for the detailed characterization of dipolar interactions, exchange interactions, and more exotic mechanisms like electric quadrupole-quadrupole and virtual phonon exchange interactions. researchgate.netosti.gov Understanding these interactions is crucial for the design of new quantum materials, including molecular magnets and systems for quantum information processing.

Interactive Data Table: this compound in Solid-State Phenomena

| Phenomenon | Role of this compound | Key Findings/Applications | Reference |

|---|---|---|---|

| Dynamic Nuclear Polarization (DNP) | Serves as a host crystal for paramagnetic ions to polarize bulk nuclear spins. | Enables fundamental studies of polarization transfer mechanisms and the spin diffusion barrier. | aps.orgaip.orgvt.eduarxiv.org |

| Spin Refrigeration | Acts as the core component of a spin refrigerator when doped with highly anisotropic ions like Yb³⁺. | Achieves high proton polarizations for use in polarized nuclear targets. | aps.orgcambridge.orgdntb.gov.ua |

| Fundamental Magnetic Interactions | Provides a dilute, diamagnetic environment to isolate and study pairs of interacting dopant ions. | Enabled the identification and quantification of non-dipolar interactions like virtual phonon exchange. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.